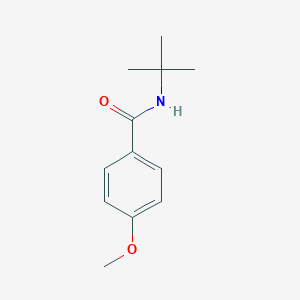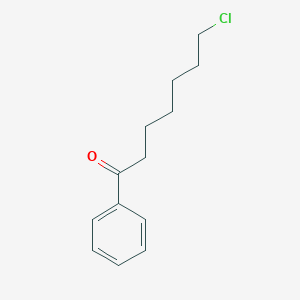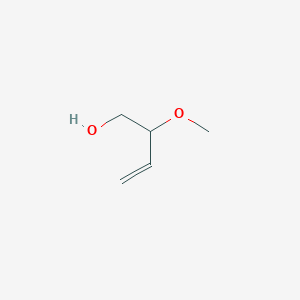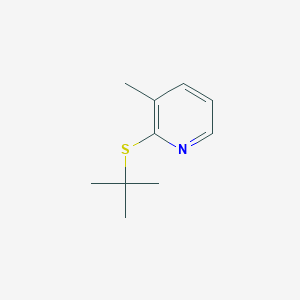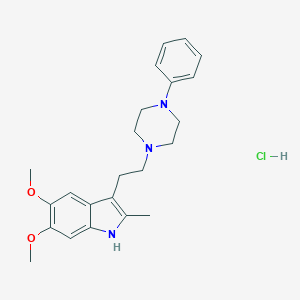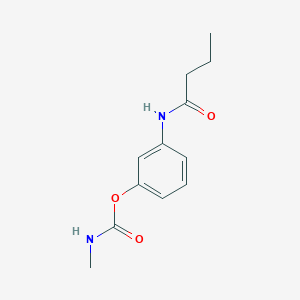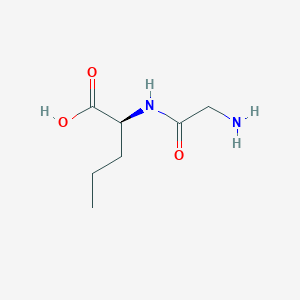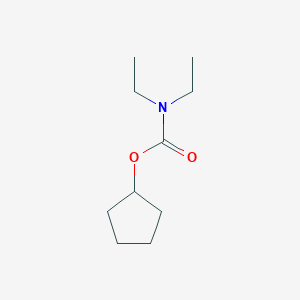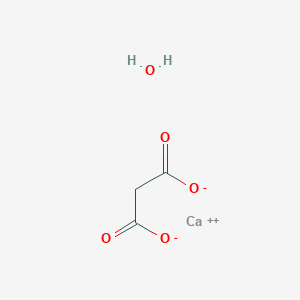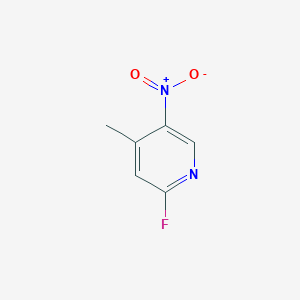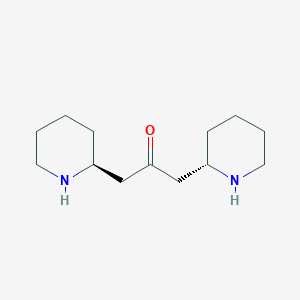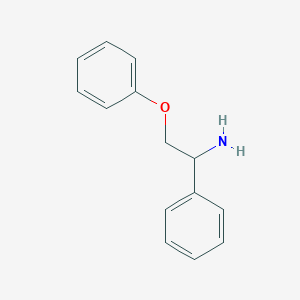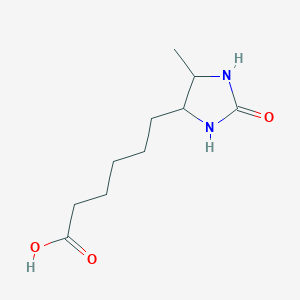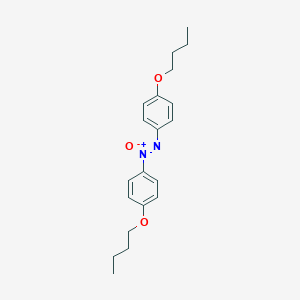
Diazene, bis(4-butoxyphenyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, bis(4-butoxyphenyl)-, 1-oxide, is a chemical compound that is part of a broader class of diazenes. These compounds are characterized by a nitrogen double bond (N=N) and can be modified with various substituents to alter their physical, chemical, and electronic properties. The papers provided discuss several diazene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of diazene derivatives can involve oxidative coupling reactions, as seen in the synthesis of N-substituted bis(tetrazol-5-yl)diazenes . These compounds were synthesized by oxidative coupling of corresponding 5-aminotetrazoles. Similarly, polyurethanes based on diazene derivatives were prepared using different diisocyanates . These methods show the versatility in synthesizing diazene derivatives, which can be tailored for specific applications by choosing appropriate substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of diazene derivatives is crucial in determining their reactivity and properties. For instance, the solid-state structures of several 2,3-bis(phosphanyl)-1,4-diazadiene ligands were determined by single-crystal X-ray diffraction . The nonplanarity and the angle between the nitrogen and carbon atoms in these structures can influence their coordination chemistry. Additionally, the crystal and molecular structures of bis(tetrazol-5-yl)diazenes were also determined by X-ray diffraction, revealing the trans-isomer configuration in the solid state .
Chemical Reactions Analysis
Diazene derivatives can undergo various chemical reactions, including ring-closure reactions and oxidation. For example, the reaction of a 1,4-diazadiene ligand with elemental sulfur yields the corresponding phosphane sulfide . Another diazene derivative, bis(1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane) peroxodisulfate, is used as an oxidant for cleaving nitrogen double bonds and oxidizing alcohols . These reactions demonstrate the reactivity of diazene derivatives and their potential use as intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazene derivatives are influenced by their molecular structure. The photophysical properties of a dimerized 1,3-diazaazulene derivative were studied, showing a significant red shift in solid emission compared to the solution state, indicating good π-electron delocalization . The thermal and structural characterization of polyurethanes based on diazene derivatives revealed semi-crystalline and amorphous structures, with solubility in polar aprotic solvents . These properties are essential for the application of diazene derivatives in materials science and other fields.
Aplicaciones Científicas De Investigación
Novel Energetic Materials
Diazene compounds have been explored for their potential in creating high-performance energetic materials. For instance, novel polynitro azoxypyrazole-based energetic compounds have shown significant promise due to their high thermal stability, low mechanical sensitivity, and moderate detonation performance, making them suitable for applications requiring high energy density and stability (Yang et al., 2021).
Coordination Polymers and Supramolecular Chemistry
Diazene derivatives have been utilized in the formation of new inorganic/organic coordination polymers, showcasing the versatility of diazene compounds in constructing materials with unique properties. These polymers exhibit interesting structural features and potential for applications in catalysis, molecular recognition, or materials science (Dong et al., 2000).
Photoreactive Materials
The photoisomerization properties of azobenzene derivatives, a class closely related to diazenes, have been harnessed in self-assembled monolayers for technological applications. Their ability to switch configurations upon light exposure while forming stable monolayers on metal surfaces suggests potential for creating responsive surfaces or devices (Benassi & Corni, 2013).
Electrocatalysis and Green Chemistry
Diazene compounds have been investigated for their roles in electrochemical reactions, presenting an environmentally friendly protocol for synthesizing diazene derivatives. This includes applications in the synthesis of compounds with antibiotic activity, highlighting the potential of diazenes in medicinal chemistry (Mehrdadian et al., 2021).
Supramolecular Assemblies for Sensing
Supramolecular compounds involving diazenes have demonstrated selectivity and sensitivity in detecting nitroaromatic compounds and metal ions. This suggests diazenes' utility in developing multifunctional materials for chemical sensing and environmental monitoring (Zhang et al., 2016).
Propiedades
IUPAC Name |
(4-butoxyphenyl)-(4-butoxyphenyl)imino-oxidoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-5-15-24-19-11-7-17(8-12-19)21-22(23)18-9-13-20(14-10-18)25-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFZDFCLDVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCC)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(4-butoxyphenyl)-, 1-oxide | |
CAS RN |
17051-01-3 |
Source


|
| Record name | Diazene, 1,2-bis(4-butoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

